

Foreword: The Dynamic Nature of a Privileged Scaffold

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Compound of Interest

Compound Name:	3-(4-methoxyphenyl)isoxazol-5(4H)-one
CAS No.:	31709-47-4
Cat. No.:	B1297487

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In the landscape of medicinal chemistry and drug development, the isoxazolone core represents a "privileged scaffold"—a molecular framework that consistently yields compounds with significant biological activity.^{[1][2]} Its derivatives are explored as antimicrobial, anticancer, and anti-inflammatory agents, among other therapeutic applications.^{[3][4]} However, the chemical versatility and, consequently, the biological activity of these molecules are profoundly influenced by a subtle yet critical phenomenon: tautomerism. The ability of **3-(4-methoxyphenyl)isoxazol-5(4H)-one** to exist in multiple, interconverting isomeric forms dictates its reactivity, polarity, hydrogen bonding capability, and ultimately, its interaction with biological targets.

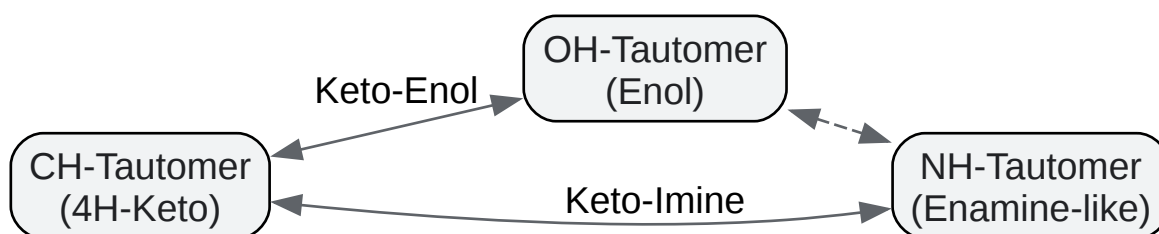
This guide provides a detailed exploration of the tautomeric landscape of **3-(4-methoxyphenyl)isoxazol-5(4H)-one**. We will move beyond a simple description of the isomers to dissect the underlying principles governing their equilibrium. This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven methodologies for the characterization and understanding of this dynamic system.

The Tautomeric Equilibrium: A Triad of Isomers

The phenomenon of tautomerism involves the migration of a proton, accompanied by a shift in double bonds, resulting in a dynamic equilibrium between two or more structural isomers.[5][6][7] For **3-(4-methoxyphenyl)isoxazol-5(4H)-one**, three primary tautomers are of principal consideration: the CH, OH, and NH forms.

- The CH-Tautomer (Keto form): **3-(4-methoxyphenyl)isoxazol-5(4H)-one**. This form features a methylene group at the C4 position and a carbonyl group at C5. Computational studies consistently identify the CH tautomer as the most stable and energetically favored form in the gas phase and nonpolar solvents.[8][9][10]
- The OH-Tautomer (Enol form): 5-hydroxy-3-(4-methoxyphenyl)isoxazole. This isomer arises from a classic keto-enol tautomerization, where the C4 proton migrates to the carbonyl oxygen at C5, creating a hydroxyl group and a C4=C5 double bond.[11] This introduces aromaticity to the isoxazole ring, which can contribute to its stability.
- The NH-Tautomer (Imine-Enamine form): 5-amino-3-(4-methoxyphenyl)isoxazole (as part of a larger equilibrium). This form results from the migration of the C4 proton to the ring nitrogen atom. This imine-enamine type of tautomerism is also a crucial consideration in heterocyclic chemistry.[4]

The interplay between these three forms is a delicate balance, readily influenced by the surrounding chemical environment.



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Caption: Prototropic tautomeric equilibria for **3-(4-methoxyphenyl)isoxazol-5(4H)-one**.

Governing Factors: The Role of Solvent and Structure

The tautomeric equilibrium is not static; it is dynamically influenced by both intrinsic molecular features and extrinsic environmental factors. Understanding these influences is paramount for predicting and controlling the behavior of the molecule in different experimental or physiological settings.

The Profound Impact of the Solvent

The polarity of the solvent and its ability to form hydrogen bonds play a decisive role in shifting the equilibrium.^{[12][13]}

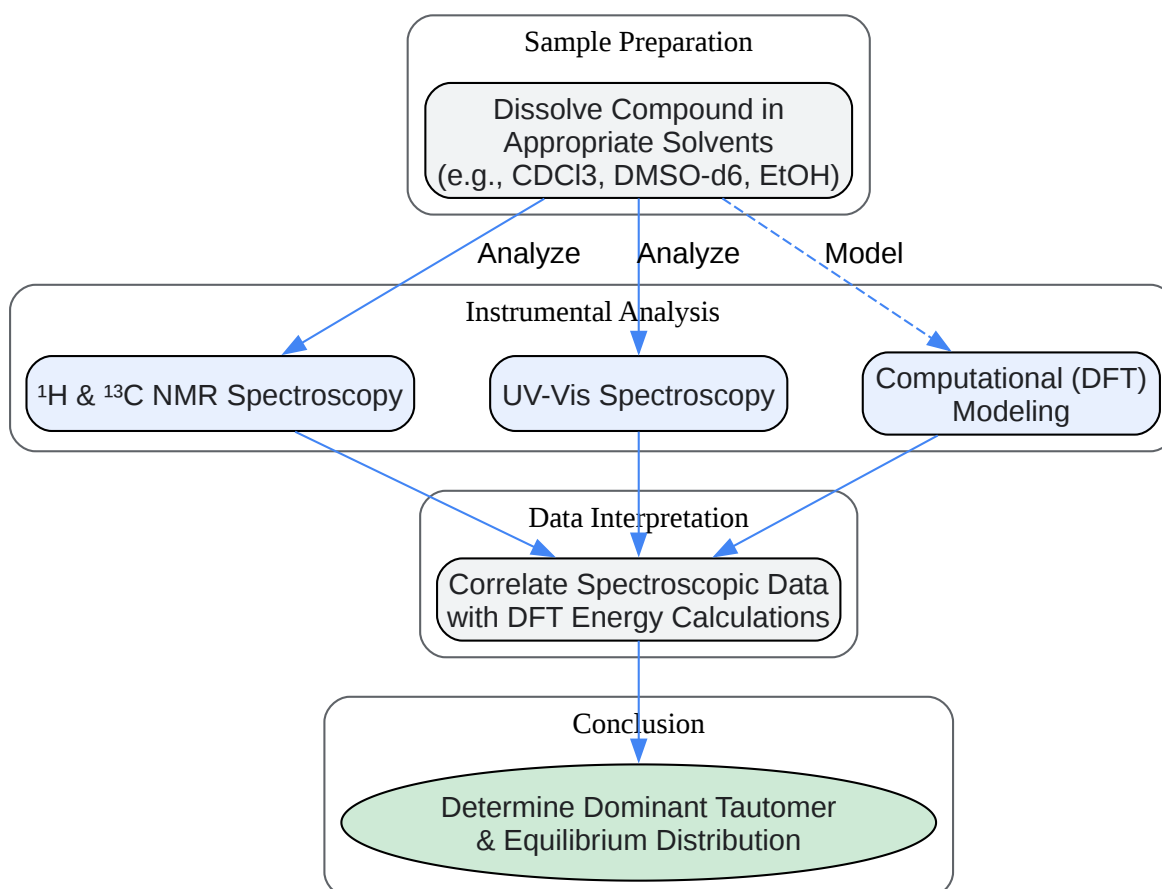
- **Nonpolar Solvents** (e.g., Cyclohexane, Chloroform): In these environments, intramolecular forces dominate. The CH-tautomer, being less polar than the OH and NH forms, is generally the most stable and predominant species.^{[9][14]}
- **Polar Protic Solvents** (e.g., Ethanol, Water): These solvents can engage in hydrogen bonding with the solute. They can act as both H-bond donors and acceptors, effectively stabilizing the more polar OH and NH tautomers.^{[9][14]} This stabilization effect reduces the energy difference between the tautomers, increasing the population of the OH and NH forms in the equilibrium mixture.^[9] For instance, theoretical studies have shown that the energy differences between tautomers decrease significantly when moving from the gas phase to a polar medium like water.^[9]

The Influence of the Phenyl Substituent

The electronic nature of the substituent at the C3 position also modulates the relative stability of the tautomers. The 4-methoxyphenyl group is an electron-donating group, which can influence the electron density across the heterocyclic ring system. Bulky substituents like the phenyl group have been shown to increase the energy differences between tautomers compared to smaller substituents like a methyl group or hydrogen.^{[9][10]}

Analytical Characterization: A Multi-Pronged Approach

No single technique can fully elucidate a tautomeric system. A validated understanding requires the convergence of evidence from spectroscopic and computational methods.



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Caption: A validated workflow for the comprehensive analysis of tautomeric systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomerism in solution.^[15] The chemical shifts and multiplicities of key protons provide a direct window into the dominant molecular form.

Experimental Protocol: ^1H NMR Analysis

- Preparation: Prepare solutions of **3-(4-methoxyphenyl)isoxazol-5(4H)-one** at a concentration of ~5-10 mg/mL in a series of high-purity deuterated solvents (e.g., CDCl_3 , DMSO-d_6 , D_2O) to probe the effect of solvent polarity.^[16]
- Acquisition: Acquire ^1H NMR spectra at a standard field strength (e.g., 400 or 500 MHz) at a constant temperature (e.g., 298 K).
- Analysis:
 - CH-Tautomer: Look for a characteristic singlet or AB quartet for the CH_2 protons at the C4 position, typically in the range of 3.5-4.5 ppm.
 - OH-Tautomer: The C4-H proton will appear as a singlet in the vinylic region (~5.5-6.5 ppm). A broad singlet corresponding to the enolic OH proton may be observed, though it may exchange with residual water in the solvent.
 - NH-Tautomer: The C4-H proton will also be in the vinylic region. A broad signal for the NH proton may be visible at a downfield chemical shift.
 - Equilibrium: In cases of rapid interconversion, averaged signals may be observed. For slower equilibria, distinct sets of peaks for each tautomer will be present, and their relative populations can be determined by integrating the respective signals.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is highly sensitive to changes in the electronic structure of a molecule.^[16] Since each tautomer possesses a different chromophoric system, the tautomeric equilibrium can be monitored by observing the absorption spectra in different solvents.

Experimental Protocol: Solvatochromism Study

- Preparation: Prepare dilute stock solutions of the compound in a volatile solvent (e.g., methanol). Create a series of solutions of identical concentration in various solvents of differing polarity (e.g., hexane, ethyl acetate, acetonitrile, ethanol, water).

- Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-500 nm.[11]
- Analysis: Compare the wavelength of maximum absorbance (λ_{max}) across the different solvents. A significant shift in λ_{max} (solvatochromism) is indicative of a change in the predominant tautomeric form.[12][13] For example, the extended conjugation in the OH and NH forms would be expected to result in a bathochromic (red) shift compared to the CH form.

Computational Chemistry: Density Functional Theory (DFT)

In silico methods provide invaluable insights into the intrinsic stabilities of tautomers and support the interpretation of experimental data.[14] DFT calculations can accurately predict the relative energies of the isomers in both the gas phase and solution.[8][10]

Protocol: DFT Energy Calculation

- Structure Generation: Build the 3D structures of the CH, OH, and NH tautomers of **3-(4-methoxyphenyl)isoxazol-5(4H)-one**.
- Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31++G(2d,2p) has been shown to be effective for these systems).[8][10] This should be done for the gas phase and for different solvents using a continuum solvation model like the Polarizable Continuum Model (PCM).[9]
- Energy Calculation: Calculate the final electronic energies for each optimized structure. The relative Gibbs free energies (ΔG) will determine the theoretical equilibrium distribution.
- Data Presentation: Summarize the relative energies in a table for clear comparison.

Table 1: Theoretical Relative Energies of Tautomers

Tautomer	Relative Energy (Gas Phase)	Relative Energy (Ethanol, PCM)	Relative Energy (Water, PCM)
CH (Keto)	0.00 kcal/mol (Reference)	0.00 kcal/mol (Reference)	0.00 kcal/mol (Reference)
NH (Imine)	+3-5 kcal/mol	+1.5-2.5 kcal/mol	+1.0-2.0 kcal/mol
OH (Enol)	+6-8 kcal/mol	+6-7 kcal/mol	+6-7 kcal/mol

Note: Values are illustrative based on trends reported in the literature for similar isoxazolone systems.[9] The CH form is consistently the most stable, but the energy gap to the NH form decreases significantly in polar solvents.

Conclusion and Outlook

The tautomerism of **3-(4-methoxyphenyl)isoxazol-5(4H)-one** is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. Experimental evidence from NMR and UV-Vis spectroscopy, robustly supported by DFT calculations, indicates that while the CH-tautomer is the most stable form, particularly in non-polar environments, the populations of the NH- and OH-tautomers become increasingly significant in polar, protic media.

For professionals in drug development, this is not a mere academic curiosity. The predominant tautomer in a physiological environment (aqueous, pH ~7.4) will dictate the molecule's solubility, membrane permeability, and its precise three-dimensional shape for binding to a target receptor or enzyme. An understanding of this dynamic equilibrium is therefore a prerequisite for rational drug design and the interpretation of structure-activity relationships (SAR). Future studies should focus on variable-temperature NMR to quantify the thermodynamics of the interconversion and on co-crystallization experiments to determine the preferred form in the solid state when interacting with target mimics.

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